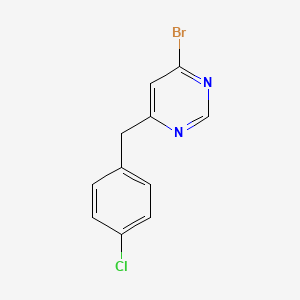

4-Bromo-6-(4-chlorobenzyl)pyrimidine

Overview

Description

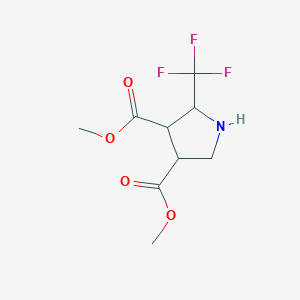

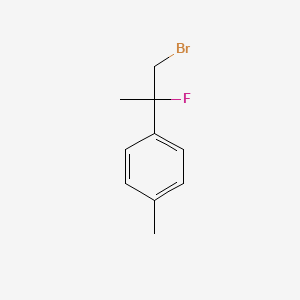

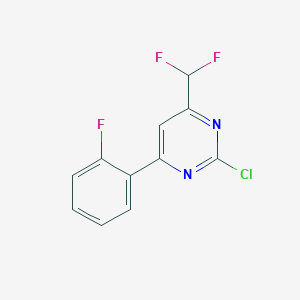

“4-Bromo-6-(4-chlorobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H8BrClN2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(4-chlorobenzyl)pyrimidine” consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Scientific Research Applications

Anticancer Research

Pyrimidine derivatives are known to play a crucial role in anticancer research. They have been found to exhibit potent antitumor activities, and specific substitutions at the 4 and 6 positions on the pyrimidine ring, such as in 4-Bromo-6-(4-chlorobenzyl)pyrimidine, can lead to compounds with significant clinical applications . These derivatives can act as inhibitors of various biological pathways that are overactive in cancer cells, making them valuable in the development of new chemotherapy agents.

Antimicrobial and Antifungal Applications

The structural diversity of pyrimidine derivatives allows them to interact with a wide range of biological targets. This makes them effective in combating microbial and fungal infections. Research has shown that certain pyrimidine compounds can disrupt the DNA synthesis of bacteria and fungi, leading to their use in developing new antibiotics and antifungals .

Cardiovascular Therapeutics

Pyrimidine derivatives have been reported to possess cardiovascular benefits, including antihypertensive effects. They can modulate blood pressure by interacting with various receptors and enzymes involved in the cardiovascular system. As a result, they are being studied for their potential use in treating hypertension and other heart-related conditions .

Neurological Disorders

Some pyrimidine derivatives are being explored for their neuroprotective properties. They may offer therapeutic benefits for diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage or by modulating neurotransmitter systems .

Agricultural Chemistry

In the field of agriculture, pyrimidine derivatives serve as herbicides and pesticides. Their ability to interfere with the growth and reproduction of pests and weeds makes them valuable for crop protection. The specific substituents on the pyrimidine ring can be tailored to target particular agricultural pests .

Material Science

Pyrimidine derivatives are also used in material science, particularly in the synthesis of organic electronic materials. Their aromatic structure and ability to accept and donate electrons make them suitable for use in organic semiconductors and photovoltaic cells .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-6-(4-chlorobenzyl)pyrimidine” is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets.

Biochemical Pathways

4-Bromo-6-(4-chlorobenzyl)pyrimidine may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents and organic halides or pseudohalides, which could potentially be affected by the presence of 4-Bromo-6-(4-chlorobenzyl)pyrimidine .

properties

IUPAC Name |

4-bromo-6-[(4-chlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOVFZRMIKFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)

![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)

![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)